molecular formula C7H10N2O2 B2633306 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone CAS No. 2092023-96-4

1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone

Cat. No.: B2633306
CAS No.: 2092023-96-4
M. Wt: 154.169
InChI Key: BQGDTJLACJDPTQ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone is a high-purity imidazole-based research chemical intended for laboratory investigation. This compound is of significant interest in medicinal chemistry and materials science due to its multifunctional structure, which incorporates a hydroxy group and a ketone side chain on an imidazole core. Imidazole derivatives are recognized for their versatile applications, particularly as coformers in the development of pharmaceutical cocrystals, a strategy that can enhance the physicochemical properties of Active Pharmaceutical Ingredients (APIs) such as solubility and stability . The presence of specific functional groups makes it a promising scaffold for synthesizing novel heterocyclic compounds with potential biological activity. Researchers can utilize this chemical in the exploration of new therapeutic agents or functional materials. Its structural features suggest potential for intermolecular hydrogen bonding and π-π interactions, which are critical for constructing supramolecular architectures . All products are strictly for research purposes and are not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(3-hydroxy-2,5-dimethylimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-7(5(2)10)9(11)6(3)8-4/h11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGDTJLACJDPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone typically involves the reaction of appropriate imidazole derivatives with suitable reagents under controlled conditions. One common method involves the alkylation of 3-hydroxy-2,5-dimethylimidazole with ethanone derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethanone groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The imidazole ring can also participate in π-π interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogues:

Compound Name Molecular Formula Ring Type Substituents Notable Properties/Applications References
1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone C₇H₁₀N₂O₂ Imidazole 3-OH, 2,5-dimethyl, 4-ethanone High polarity; potential enzyme inhibition
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone C₇H₁₀N₂O Pyrazole 3,5-dimethyl, 4-ethanone Organic synthesis building block
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]ethanone C₁₉H₁₆Cl₂N₂O₄ Oxadiazole Dichlorophenyl, trimethoxyphenyl Bioactive (antibacterial, anticancer)
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone C₇H₇N₇O₂ Oxadiazole/Triazole Amino, ethanone Medicinal applications (e.g., kinase inhibition)

Key Comparisons

Imidazole vs. Pyrazole Derivatives
  • Ring Structure: Imidazole (non-adjacent N atoms) vs. pyrazole (adjacent N atoms). Imidazole derivatives exhibit weaker basicity but stronger hydrogen-bonding capacity due to the lone pair on the unprotonated nitrogen .
  • Substituent Effects: The hydroxy group in the target compound increases solubility in polar solvents compared to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, which lacks this group .
Imidazole vs. Oxadiazole Derivatives
  • Electronic Properties : Oxadiazoles (e.g., the compound in ) contain oxygen, enhancing electron-withdrawing effects and thermal stability. This makes oxadiazoles more resistant to metabolic degradation than imidazoles.
  • Bioactivity : The dichlorophenyl and trimethoxyphenyl substituents in the oxadiazole derivative () contribute to broad-spectrum bioactivity, including anticancer and anti-inflammatory effects. In contrast, the hydroxy-imidazole core may target metalloenzymes due to nitrogen coordination.
Hybrid Heterocycles
  • The oxadiazole-triazole hybrid () combines multiple heterocyclic systems, enabling dual functionality (e.g., hydrogen bonding via triazole and electron-deficient interactions via oxadiazole). This contrasts with the simpler imidazole-ethanone structure, which may offer fewer interaction sites but greater synthetic accessibility.

Physicochemical Properties

  • Solubility: The hydroxy group in the target compound improves aqueous solubility compared to non-hydroxylated analogues like the pyrazole derivative in .
  • Thermal Stability : Oxadiazole-triazole hybrids () display higher thermal stability (>200°C) than imidazole derivatives, making them suitable for high-temperature applications.

Biological Activity

1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone is an imidazole derivative that has garnered attention for its potential biological activities. Imidazole compounds are known for their diverse roles in medicinal chemistry, including antiviral, antitumor, and antifungal properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization is performed using various spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have shown that this compound can inhibit cell proliferation in HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways need further elucidation.

Antioxidant Activity

Antioxidant properties have been attributed to imidazole compounds due to their ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit comparable antioxidant activity to established standards like ascorbic acid. This activity is crucial for mitigating oxidative stress-related diseases.

Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of this compound involved treating HeLa and K562 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against these cancer cells .

Cell LineIC50 Value (µM)Mechanism of Action
HeLa25Apoptosis Induction
K56230Cell Cycle Arrest

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral potential of related imidazole derivatives against influenza virus. While direct studies on this compound are sparse, similar compounds showed inhibition of viral replication by disrupting viral protein synthesis pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Hydroxy-2,5-dimethylimidazol-4-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions of substituted imidazoles with acetylating agents. For example, analogous compounds like 2-hydroxy-4,5-dimethylacetophenone derivatives are synthesized via refluxing equimolar mixtures of precursors in methanol with acid catalysts, monitored by TLC . Optimization may involve adjusting solvent polarity (e.g., methanol vs. ethanol), temperature (65–80°C), and catalyst type (e.g., HCl vs. H₂SO₄). Yield improvements can be achieved through recrystallization in methanol .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and mobile phases like acetonitrile/water to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the imidazole ring protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.6 ppm), and carbonyl carbons (δ 190–210 ppm) .
  • FT-IR : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and vibrational properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) basis sets to calculate molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. Compare computed IR spectra with experimental data to assign modes (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Hardness/Softness Analysis : Apply Parr-Pearson principles to estimate absolute hardness (η) and electronegativity (χ) using ionization potential (I) and electron affinity (A) values derived from DFT .

Q. How can crystallographic data resolve ambiguities in molecular geometry, particularly for the imidazole ring substituents?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on bond lengths (e.g., C-O: ~1.23 Å, C-N: ~1.32 Å) and dihedral angles to confirm substituent positions .
  • Twinned Data Handling : For challenging crystals, employ SHELXE to deconvolute overlapping reflections in high-symmetry space groups (e.g., P2₁/c) .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
  • Target Interaction Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd) with putative targets (e.g., kinase enzymes) .
  • Metabolite Screening : Identify bioactive metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .

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